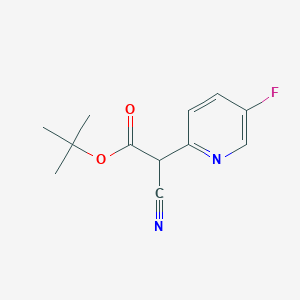
tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate: is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and a fluoropyridinyl group attached to an acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate typically involves the reaction of tert-butyl cyanoacetate with 5-fluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used for hydrolysis.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It can be used in the development of new drugs or as a reference compound in biochemical assays .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and fluoropyridinyl moiety play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
- tert-Butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
Comparison: tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate is unique due to the presence of the fluoropyridinyl group, which imparts distinct chemical and biological properties. Compared to its analogs with trifluoromethyl or chloro substituents, this compound may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C12H13FN2O2 |
|---|---|
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
tert-butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3 |
Clave InChI |
COXWXURSMQIUPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



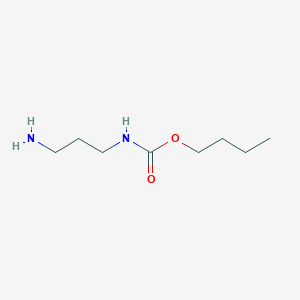
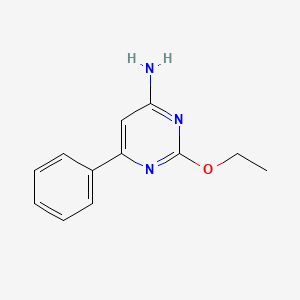
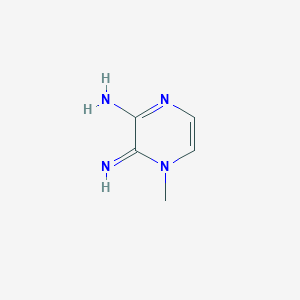
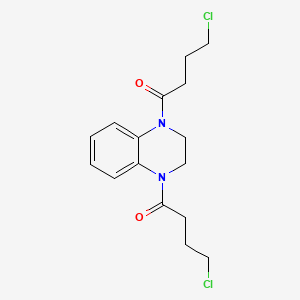

![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
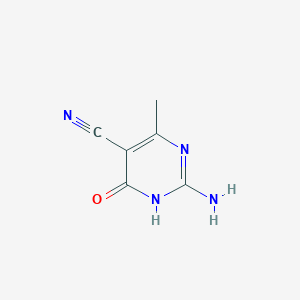
![(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate](/img/structure/B15245037.png)
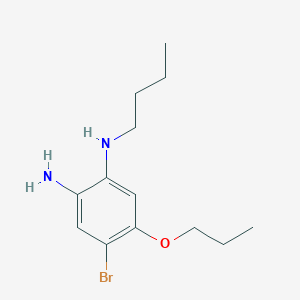
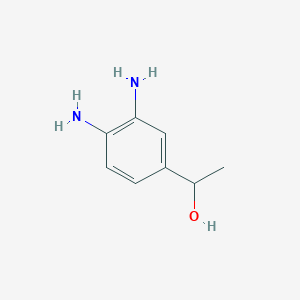
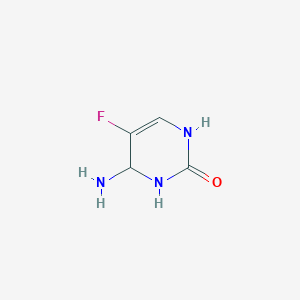
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
